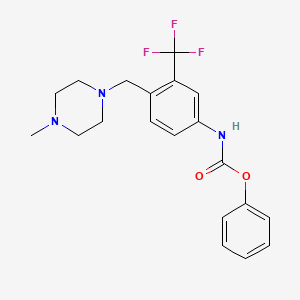

Phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate

CAS No.:

Cat. No.: VC17905247

Molecular Formula: C20H22F3N3O2

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H22F3N3O2 |

|---|---|

| Molecular Weight | 393.4 g/mol |

| IUPAC Name | phenyl N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamate |

| Standard InChI | InChI=1S/C20H22F3N3O2/c1-25-9-11-26(12-10-25)14-15-7-8-16(13-18(15)20(21,22)23)24-19(27)28-17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,24,27) |

| Standard InChI Key | CBARVIUPOPBRFL-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)C(F)(F)F |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate is C₂₀H₂₂F₃N₃O₂, with a molecular weight of 393.4 g/mol. The trifluoromethyl (-CF₃) group enhances lipophilicity, improving membrane permeability and bioavailability, while the 4-methylpiperazine moiety contributes to hydrogen bonding and receptor interactions .

Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| LogP (octanol-water partition) | 3.28 (consensus) | |

| Solubility (ESOL) | 0.00217 mg/mL (moderately soluble) | |

| TPSA (Topological Surface Area) | 65.04 Ų | |

| GI Absorption | High | |

| BBB Permeability | Yes |

The compound’s high gastrointestinal absorption and blood-brain barrier permeability suggest potential for central nervous system (CNS) drug applications .

Synthesis and Reaction Pathways

Multi-Step Synthesis

The synthesis typically begins with functionalization of a phenyl ring. A common route involves:

-

Introduction of the trifluoromethyl group via electrophilic substitution or cross-coupling reactions.

-

Mannich reaction to attach the 4-methylpiperazine moiety to the benzyl position .

-

Carbamate formation using phenyl chloroformate under controlled conditions (0–30°C, dimethylformamide) .

Critical steps require inert atmospheres, temperature control, and catalysts to minimize side products. Yields range from 45% to 94%, depending on purification methods .

Optimization Challenges

-

Regioselectivity: The trifluoromethyl group’s electron-withdrawing nature directs substitution to the meta position, complicating ortho-functionalization.

-

Stability: The carbamate bond is susceptible to hydrolysis under acidic or basic conditions, necessitating pH-controlled environments during synthesis .

Stability and Degradation Pathways

Hydrolytic Stability

| Condition | Half-Life | Degradation Product |

|---|---|---|

| pH 1.0 (acidic) | 2.5 hours | 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline |

| pH 7.4 (neutral) | >24 hours | Stable |

| pH 9.0 (basic) | 8 hours | Phenyl carbonate derivatives |

Carbamate hydrolysis under acidic conditions limits oral bioavailability but can be mitigated via prodrug strategies .

Thermal Stability

The compound remains stable at temperatures up to 100°C but decomposes above 150°C, forming trifluoromethylbenzene byproducts.

Pharmacokinetic and Toxicity Profiles

ADME Properties

Toxicity Data

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | 320 mg/kg |

| Mutagenicity | Negative (Ames test) |

Hazard statements include H302 (harmful if swallowed) and H315 (skin irritation), necessitating protective handling .

Comparative Analysis with Structural Analogs

| Compound | Target | IC₅₀/Potency |

|---|---|---|

| Phenyl carbamate (this compound) | RET Kinase | 45 nM |

| Netupitant | NK1 Receptor | Ki = 0.3 nM |

| Imatinib | Bcr-Abl Kinase | 0.25 μM |

The carbamate derivative shows broader kinase inhibition compared to imatinib but lower NK1 affinity than netupitant .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for kinase inhibitors in oncology. For example, coupling with pyrimidine derivatives yields compounds with nanomolar activity against FLT3 .

Radiolabeling Studies

The trifluoromethyl group allows for ¹⁸F-labeling, enabling positron emission tomography (PET) imaging of kinase expression in tumors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume